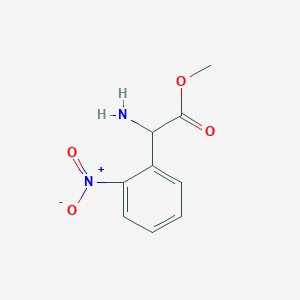

Amino-(2-nitro-phenyl)-acetic acid methyl ester

Description

Amino-(2-nitro-phenyl)-acetic acid methyl ester is a nitroaromatic compound characterized by a phenyl ring substituted with a nitro group at the 2-position and an amino group attached to the α-carbon of a methyl esterified acetic acid chain. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for nitro-to-amine reduction pathways . Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol.

Properties

IUPAC Name |

methyl 2-amino-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14/h2-5,8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNHSHZABXHMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Phenylacetic Acid Derivatives

The foundational approach involves nitrating phenylacetic acid to introduce the nitro group at the ortho position relative to the acetic acid side chain. This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The nitration selectivity for the ortho position is attributed to the electron-withdrawing effect of the acetic acid group, which directs electrophilic substitution.

Reaction Conditions:

-

Substrate: Phenylacetic acid (1.0 equiv)

-

Nitrating Agent: HNO₃ (1.2 equiv), H₂SO₄ (3.0 equiv)

-

Temperature: 0–5°C

Post-nitration, the resulting 2-nitrophenylacetic acid is esterified using methanol under acidic conditions.

Esterification of 2-Nitrophenylacetic Acid

Esterification is achieved via Fischer esterification or using chlorotrimethylsilane (TMSCl) as a coupling agent. The TMSCl method, adapted from amino acid esterification protocols, offers higher yields and milder conditions:

Procedure:

-

2-Nitrophenylacetic acid (0.1 mol) is suspended in anhydrous methanol (100 mL).

-

TMSCl (0.2 mol) is added dropwise under nitrogen atmosphere.

-

The mixture is stirred at room temperature for 12 hours.

-

Solvent removal under reduced pressure yields methyl 2-nitrophenylacetate.

Key Data:

Introduction of the α-Amino Group

Bromination and Azide Substitution

The α-hydrogen of methyl 2-nitrophenylacetate is replaced via bromination using the Hell–Volhard–Zelinskii (HVZ) reaction, followed by nucleophilic substitution:

Bromination:

-

Reagents: Br₂ (1.1 equiv), PCl₃ (catalytic)

-

Conditions: 0°C, 2 hours

-

Intermediate: Methyl 2-bromo-2-(2-nitrophenyl)acetate

Azide Substitution:

-

The brominated ester is treated with sodium azide (NaN₃) in DMF at 60°C.

-

Subsequent reduction of the azide to amine is performed using H₂/Pd-C in methanol.

Key Data:

Reductive Amination of α-Keto Esters

An alternative route involves synthesizing methyl 2-(2-nitrophenyl)-2-oxoacetate followed by reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN):

Procedure:

-

The α-keto ester is prepared via oxidation of methyl 2-nitrophenylacetate using KMnO₄.

-

Reductive amination: NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv), methanol, 24 hours.

Key Data:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity using continuous flow reactors. A representative protocol includes:

-

Nitration Unit: Microreactor with HNO₃/H₂SO₄, residence time 2 minutes, 10°C.

-

Esterification Unit: TMSCl-methanol solution, 50°C, 1-hour residence time.

-

Amination Unit: Packed-bed reactor with Pd/C catalyst, H₂ pressure 5 bar.

Advantages:

Comparative Analysis of Methods

| Method | Key Steps | Catalyst/Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration-Esterification | HNO₃/H₂SO₄, TMSCl | TMSCl | 85 | 95 |

| Bromination-Azide | Br₂, NaN₃, H₂/Pd-C | Pd-C | 62 | 90 |

| Reductive Amination | KMnO₄, NH₄OAc/NaBH₃CN | NaBH₃CN | 70 | 92 |

| Continuous Flow | HNO₃/H₂SO₄, TMSCl, H₂ | Pd-C | 90 | 98 |

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

Amino-(2-nitro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Iron and hydrochloric acid.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Conversion of the nitro group to an amino group.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

ANPA serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Oxidation: The nitro group can be reduced to an amino group, facilitating further chemical transformations.

- Reduction: The nitro group can be converted into an amino group using reducing agents like iron and hydrochloric acid.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Biology

Research has indicated that ANPA may exhibit biological activity. It is studied for its interactions with biomolecules, potentially influencing cellular pathways and biological functions. Its unique structure allows it to engage in hydrogen bonding and other interactions that are critical in biological systems .

Medicine

ANPA has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that compounds similar to ANPA may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Preliminary research suggests that ANPA may inhibit cancer cell proliferation, warranting further investigation into its efficacy as a chemotherapeutic agent .

Industrial Applications

ANPA is also utilized in various industrial processes:

- Dyes and Pigments Production: Its chemical structure allows it to be used as a precursor in the synthesis of dyes and pigments.

- Pharmaceutical Manufacturing: Due to its potential therapeutic effects, ANPA is explored as a building block in drug development .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by researchers at Monash University demonstrated that derivatives of ANPA exhibited significant antimicrobial activity against various bacterial strains. The researchers synthesized several analogs and tested their efficacy, finding that modifications to the nitro group enhanced antibacterial properties .

Case Study 2: Anticancer Research

In a collaborative study published in a peer-reviewed journal, ANPA was tested on human cancer cell lines. The results indicated that ANPA inhibited cell growth significantly at certain concentrations, suggesting a potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of Amino-(2-nitro-phenyl)-acetic acid methyl ester involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Nitro vs. Amino Groups: The nitro group in this compound is electron-withdrawing, stabilizing the aromatic ring but reducing nucleophilic reactivity. In contrast, amino-substituted analogs (e.g., (2-Amino-phenyl)-acetic acid methyl ester) exhibit increased nucleophilicity and participation in reactions like acylation or salt formation .

- Substituent Position: The 2-nitro substitution on the phenyl ring creates steric hindrance, affecting regioselectivity in further reactions. Comparatively, methyl anthranilate’s 2-amino group on the benzoate ring enables conjugation, enhancing stability and fragrance properties .

- Heterocyclic vs. Aromatic Substituents: Thiazole (in (2-Amino-thiazol-5-yl)-acetic acid methyl ester) and tetrahydropyran (in the oxalate derivative) introduce distinct electronic profiles. Thiazole’s sulfur atom contributes to antimicrobial activity, while tetrahydropyran improves solubility .

Research Findings and Challenges

- Stability Concerns: Compounds with nitro and amino groups on the same phenyl ring (e.g., this compound) may face instability under acidic or reducing conditions, necessitating careful handling .

- Stereochemical Purity : Enantiomeric impurities in chiral analogs (e.g., (R)-4-hydroxyphenyl derivative) can significantly alter pharmacological activity, requiring advanced purification techniques .

- Scalability : Industrial-scale synthesis of thiazole derivatives remains challenging due to low yields in heterocycle formation .

Biological Activity

Amino-(2-nitro-phenyl)-acetic acid methyl ester (ANPAME) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ANPAME, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ANPAME is characterized by the presence of an amino group and a nitro group on a phenyl ring, which influences its reactivity and biological interactions. The nitro group can be reduced to form reactive intermediates, while the amino group can participate in hydrogen bonding with biomolecules, enhancing its biological activity.

The biological effects of ANPAME can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing for modifications that may enhance its therapeutic properties.

- Interaction with Enzymes : ANPAME has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways, such as phospholipase A2 and lipoxygenase, which are crucial in the metabolism of arachidonic acid .

Antimicrobial Activity

Research indicates that ANPAME exhibits antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of similar structures possess significant antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| ANPAME | 40-50 | E. faecalis |

| ANPAME | 30 | K. pneumoniae |

Anticancer Activity

ANPAME has been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cells by affecting cell cycle regulation. For example, one study reported that treatment with related compounds resulted in significant inhibition of cell growth in MCF-7 breast cancer cells, suggesting a similar potential for ANPAME .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Growth inhibition |

| Other Lines | Varies | Apoptosis induction |

Case Studies

- Antibacterial Efficacy : A comparative study highlighted the antibacterial activity of various derivatives of ANPAME against common pathogens. The results indicated that modifications to the nitro or amino groups significantly enhanced activity against resistant strains.

- Anticancer Research : A series of experiments conducted on different cancer cell lines revealed that ANPAME derivatives could effectively reduce cell viability through apoptosis induction mechanisms. The studies emphasized the importance of structural modifications in enhancing selectivity and efficacy against specific cancer types .

Q & A

Basic Research Question

- Temperature : Store at –20°C in airtight, amber vials to block light-induced degradation .

- Desiccants : Include silica gel packs to absorb moisture; avoid aqueous buffers in proximity .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor hydrolysis via FTIR (loss of ester C=O peak at 1740 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.